

what is the chemical structure of 2PACz

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2PACz	
Cat. No.:	B2718033	Get Quote

An In-depth Technical Guide to 2-(9H-Carbazol-9-yl)ethyl]phosphonic Acid (2PACz)

Introduction

[2-(9H-Carbazol-9-yl)ethyl]phosphonic acid, commonly known as **2PACz**, is a carbazole-based organic compound that has garnered significant attention in the field of materials science, particularly in the development of high-performance organic and perovskite solar cells.[1] Its primary function is as a self-assembled monolayer (SAM), forming an ultrathin layer at the interface between the transparent conductive oxide (typically indium tin oxide, ITO) and the photoactive layer.[1] This guide provides a comprehensive overview of the chemical structure, properties, and application of **2PACz** for researchers, scientists, and drug development professionals. While **2PACz** is predominantly used in materials science, its well-defined structure and functional groups may offer insights for surface modification in drug delivery systems.

Chemical Structure and Properties

The chemical structure of **2PACz** consists of a carbazole moiety linked to a phosphonic acid group via an ethyl spacer.[1] The carbazole unit provides the electron-donating (hole-transporting) properties, while the phosphonic acid group serves as an anchoring agent to the metal oxide surface of the electrode.[1]

The full chemical name of **2PACz** is [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid. Its Chemical Abstracts Service (CAS) registry number is 20999-38-6.[1][2]

Several derivatives of **2PACz** have been synthesized to modulate its electronic properties. These include halogenated versions (F-**2PACz**, Cl-**2PACz**, Br-**2PACz**) and methoxy-substituted derivatives (MeO-**2PACz**).[3][4] These modifications alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for fine-tuning of the interfacial energetics in electronic devices.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for **2PACz** and its common derivatives.

Compo	Full Chemic al Name	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	HOMO (eV)	LUMO (eV)	Purity
2PACz	[2-(9H- Carbazol -9- yl)ethyl]p hosphoni c acid	20999- 38-6	C14H14 NO3P	275.24	~-5.3 to -5.5	~-2.1	>98.0% (HPLC) [2]
MeO- 2PACz	[2-(3,6- Dimethox y-9H- carbazol- 9- yl)ethyl]p hosphoni c acid	2377770- 18-6	C16H18 NO5P	335.30	-5.30[1]	-2.12[1]	>98.0% (T)[4]
Br- 2PACz	[2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid	2762888- 11-7	C14H12 Br2NO3P	433.03	-6.01[5]	-2.64[5]	>99% (1H NMR)[5]
Me- 2PACz	[2-(3,6- Dimethyl- 9H- carbazol- 9- yl)ethyl]p hosphoni c acid	2996161- 30-7	C16H18 NO3P	303.30	Not specified	Not specified	>99.0% (HPLC) [6]

Experimental ProtocolsSynthesis of 2PACz

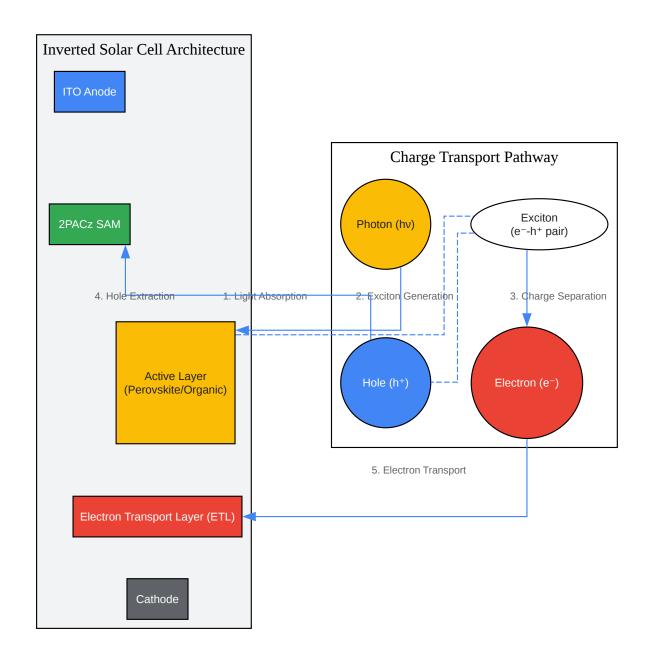
A general synthesis protocol for **2PACz** involves the reaction of carbazole with a suitable ethylcontaining precursor bearing a phosphonic acid or a precursor to it, followed by hydrolysis if necessary. A specific reported synthesis is as follows:

- Reaction: A mixture of 9-(2-bromoethyl)-9H-carbazole and triethyl phosphite is heated.
- Hydrolysis: The resulting diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate is then hydrolyzed using concentrated hydrochloric acid.
- Purification: The crude product is filtered and washed with water to yield 2PACz as a paleblue solid.[7]
- Analysis: The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and elemental analysis.[7]

Deposition of 2PACz Self-Assembled Monolayer

The formation of a **2PACz** SAM on an ITO substrate is a critical step for its application in optoelectronic devices. The following is a typical spin-coating protocol:

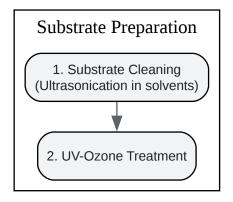
- Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with a cleaning solution (e.g., 2% Mucasol), deionized water, acetone, and isopropanol.
 [7] The substrates are then treated with UV-ozone for approximately 15 minutes to remove organic residues and improve the surface wettability.
- Solution Preparation: A 1 mmol/L solution of **2PACz** is prepared in anhydrous ethanol. The solution is placed in an ultrasonic bath for 15 minutes to ensure complete dissolution.[7]
- Spin-Coating: 100 μL of the 2PACz solution is dispensed onto the center of the cleaned ITO substrate. The substrate is then spun at 3000 rpm for 30 seconds.[7]
- Annealing: The coated substrate is annealed on a hot plate at 100°C for 10 minutes.

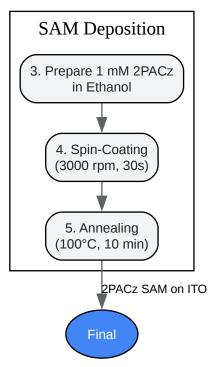

 Washing (Optional): A washing step with ethanol can be performed to remove any physisorbed molecules, although it is not always necessary.

Role in Charge Transport

In inverted perovskite and organic solar cells, **2PACz** functions as a hole transport layer (HTL). It forms a dipole layer at the ITO interface, which increases the work function of the ITO.[5] This improved energy level alignment between the anode and the active layer facilitates the extraction of holes and simultaneously blocks the transport of electrons to the anode, thereby reducing recombination losses and improving the overall device efficiency and stability.[1]

Visualizations





Click to download full resolution via product page

Caption: Charge generation and transport in a solar cell with **2PACz**.

Click to download full resolution via product page

Caption: Experimental workflow for **2PACz** SAM deposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. ossila.com [ossila.com]

- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. lumtec.com.tw [lumtec.com.tw]
- To cite this document: BenchChem. [what is the chemical structure of 2PACz]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2718033#what-is-the-chemical-structure-of-2pacz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com